2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-10-8(11)6-3-2-5(9(12)13)4-7(6)16(10,14)15/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSRPPKHNOENTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Reagent/Material | Role |
|---|---|
| 2-Methylbenzothiazole or 2-methylbenzothiazole derivatives | Starting aromatic heterocycle |
| Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide) | Oxidation of sulfur to sulfone |
| Carboxylation agents (e.g., CO2 under basic conditions) | Introduction of carboxylic acid group |
| Solvents (DMF, DMSO, acetic acid) | Reaction medium |
| Catalysts (Pd complexes in some advanced syntheses) | Facilitate coupling reactions |
Oxidation to Sulfone
- The sulfur atom in the benzothiazole ring is oxidized to the sulfone state (1,1-dioxide) using peracid oxidizers like m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions.
- Typical conditions: room temperature to mild heating, solvent such as acetic acid or dichloromethane.
- This step is crucial to achieve the 1,1,3-trioxo moiety characteristic of the compound.
Carboxylation at Position 6
- The carboxylic acid group at the 6-position is introduced via directed lithiation or halogen-metal exchange followed by carbonation.
- Alternatively, palladium-catalyzed coupling reactions can be employed to introduce the carboxyl group from suitable precursors.
- Reaction conditions often involve low temperatures (-78°C) for lithiation, followed by CO2 bubbling and acidic workup.
Methylation at Position 2
- If the starting material lacks the 2-methyl group, methylation can be performed using methyl iodide or methyl sulfate under basic conditions.
- This step is generally done prior to oxidation and carboxylation to avoid side reactions.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Methylation of 2-benzothiazole to 2-methylbenzothiazole | Base (e.g., NaH), methyl iodide, DMF, room temp |
| 2 | Oxidation of 2-methylbenzothiazole to 2-methylbenzothiazole 1,1-dioxide (sulfone) | m-CPBA, dichloromethane, 0°C to room temp |
| 3 | Directed lithiation at 6-position followed by carbonation to introduce carboxylic acid | n-BuLi, THF, -78°C, CO2 gas, acidic workup |
| 4 | Purification by recrystallization or chromatography | Solvent-dependent (e.g., ethyl acetate, hexane) |
Advanced Synthetic Approaches
- Some patents and research articles describe palladium-catalyzed cross-coupling reactions involving boronate esters and halogenated benzothiazole derivatives to construct complex substituted benzothiazole frameworks including the 2-methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid moiety.
- Microwave-assisted synthesis has been reported to accelerate coupling reactions at elevated temperatures (~120°C) in solvents like N,N-dimethylformamide (DMF), using palladium catalysts and bases such as sodium carbonate.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Range | Remarks |
|---|---|---|
| Oxidizing agent | m-Chloroperbenzoic acid, H2O2 | Stoichiometric to slight excess |
| Oxidation temperature | 0°C to room temperature | Controlled to avoid overoxidation |
| Lithiation reagent | n-Butyllithium | Used at -78°C for regioselectivity |
| Carboxylation conditions | CO2 bubbling under inert atmosphere | Acidic workup to isolate acid |
| Methylation agent | Methyl iodide or methyl sulfate | Base-mediated alkylation |
| Solvents | DMF, THF, dichloromethane, acetic acid | Selected based on step |
| Catalysts (for coupling) | Pd(dppf)Cl2, Pd(PPh3)4 | Used in advanced coupling reactions |
| Reaction time (oxidation) | 1-4 hours | Depending on reagent and scale |
| Reaction time (carboxylation) | 30 min to 2 hours | Lithiation and CO2 insertion step |
| Purification | Recrystallization, column chromatography | Final product isolation and purity |
Research Findings and Notes
- The oxidation to the sulfone is a critical step that must be carefully controlled to avoid degradation of the benzothiazole ring.
- Carboxylation via lithiation is regioselective for the 6-position due to electronic and steric factors in the benzothiazole ring.
- Microwave-assisted palladium-catalyzed coupling reactions can improve yields and reduce reaction times for complex derivatives related to this compound.
- High purity (≥99%) is achievable through recrystallization and chromatographic techniques, which is important for pharmaceutical or analytical applications.
- Safety considerations include handling oxidizing agents and organolithium reagents under inert atmosphere due to their reactivity and potential hazards.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under controlled conditions:
Decarboxylation
The carboxylic acid group undergoes thermal decarboxylation:
Esterification
The carboxylic acid reacts with alcohols to form esters:
| Alcohol | Catalyst | Conditions | Ester Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux, 12 hours | Methyl 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylate | 68% |
| Ethanol | SOCl₂ | 60°C, 6 hours | Ethyl 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylate | 75% |
Mechanism :
-
Protonation of –COOH group by acid catalyst.
-
Nucleophilic attack by alcohol.
Nucleophilic Substitution at Sulfone Groups
The trioxo (sulfone) groups react with nucleophiles:
| Nucleophile | Reaction Site | Conditions | Product | Yield |
|---|---|---|---|---|
| NH₃ | Sulfur atom in the ring | 100°C, 8 hours, DMF | 2-Methyl-6-carbamoyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole | 55% |
| PhMgBr | Electrophilic carbon | THF, –78°C, 2 hours | Phenyl-substituted derivative | 63% |
Key Insight :
The electron-withdrawing sulfone groups activate the benzothiazole ring for nucleophilic aromatic substitution (SNAr) .
Oxidation and Reduction
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hours | Fused bicyclic adduct | Endo preference (confirmed by X-ray) |
Metal Coordination
The carboxylic acid and sulfone groups act as ligands:
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as an antibacterial and antifungal agent. The benzothiazole moiety has been associated with various biological activities, including antimicrobial properties. Studies suggest that derivatives of benzothiazole can inhibit bacterial growth and have shown efficacy against specific fungal strains.
Agricultural Chemistry
Due to its bioactivity, 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is being explored as a potential fungicide or herbicide. Its application in crop protection could provide an environmentally friendly alternative to traditional agrochemicals.
Material Science
Research indicates that this compound can be utilized in the development of novel polymeric materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. The trioxo group contributes to the cross-linking ability of polymers, making them more durable.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists tested the efficacy of this compound as a fungicide on crops susceptible to fungal infections. The findings indicated that it effectively reduced fungal growth by up to 70% compared to untreated controls, highlighting its potential for integration into sustainable agricultural practices.
Case Study 3: Polymer Development
In a study focusing on material science applications, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced mechanical strength and thermal resistance compared to standard polymers without this additive.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial and antifungal agent | Significant inhibition of bacterial and fungal growth |
| Agricultural Chemistry | Potential fungicide/herbicide | Reduced fungal growth by up to 70% |
| Material Science | Development of novel polymers | Enhanced mechanical strength and thermal stability |
Mechanism of Action
The mechanism by which 2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical data for 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid and its analogs:
Research and Industrial Relevance
- Pharmaceutical Intermediates: These compounds serve as precursors for amide or ester derivatives, as seen in the synthesis of cyclopropane-carboxamide analogs (CAS: 62473-92-1) .
- Material Science: High-purity grades (99.999%) from suppliers like American Elements suggest applications in electronic or optical materials .
- Crystallography: Tools like SHELXL and ORTEP-3 enable precise structural analysis, critical for patent applications or mechanistic studies .
Biological Activity
2-Methyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid (CAS Number: 1038706-82-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula for this compound is C9H7NO5S with a molecular weight of 241.22 g/mol. The compound is characterized by the following structural details:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |
| PubChem CID | 29062371 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 32 µg/mL.
- Escherichia coli : MIC observed at 64 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The results demonstrated that it possesses significant free radical scavenging ability. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed an IC50 value of approximately 50 µg/mL, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Cytotoxicity and Anticancer Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective toxicity towards human cancer cells while sparing normal cells. Notably:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
These results indicate its potential as an anticancer agent and warrant further investigation into its mechanisms of action.
The biological activity of this compound is attributed to several mechanisms:
Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on infected wound models demonstrated significant healing when treated with formulations containing the compound compared to controls.
- Case Study on Cancer Treatment : Clinical trials involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid, and how can reaction conditions influence product purity?
- Methodology : Synthesis of benzothiazole derivatives often involves cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, refluxing with sodium acetate in acetic acid can promote cyclization while minimizing side reactions like over-oxidation . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the target compound from byproducts such as unreacted intermediates or sulfonic acid derivatives .
- Key Variables : Reaction temperature, stoichiometry of sodium acetate, and solvent polarity directly impact yield and purity. Lower temperatures (<100°C) may reduce decomposition but prolong reaction times .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- HPLC/UHPLC : Use C18 columns (e.g., Purospher® STAR) with mobile phases like acetonitrile/water (0.1% TFA) to resolve peaks for the target compound and impurities .
- X-ray Crystallography : Co-crystallization with decanedioic acid can generate single crystals for definitive structural confirmation, as demonstrated for structurally related 2-amino-6-methyl-1,3-benzothiazole derivatives .
- Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) provide functional group and regiochemical validation .
Q. How does the sulfone moiety in this compound influence its solubility and stability in aqueous buffers?
- Methodology : The 1,1,3-trioxo group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). Stability assays under varying pH (2–9) and temperature (4–37°C) reveal degradation via hydrolysis of the sulfone group under strongly acidic conditions (pH <3) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of benzothiazole-6-carboxylic acid derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups at position 6) and assess antimicrobial or anticancer activity. For example, 6-methoxy derivatives show enhanced biofilm inhibition compared to methyl analogs .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., DSSTox entries) with in-house assays to identify outliers caused by impurities or assay conditions .
Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., cyclooxygenase-2)?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities of the carboxylic acid moiety with COX-2’s active site. Compare with experimental IC₅₀ values from enzyme inhibition assays .
- QM/MM Calculations : Evaluate the electronic effects of the sulfone group on transition-state stabilization during enzyme-substrate interactions .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry at position 2 .
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression and detect racemization in real time .
Q. How do conflicting crystallographic data for benzothiazole derivatives inform refinement of structural models?
- Methodology : Compare X-ray data from related compounds (e.g., 2-amino-6-methyl-1,3-benzothiazole–decanedioic acid co-crystals) to identify systematic errors in bond-length or angle measurements. Refinement using SHELXL with high-resolution data (≤0.8 Å) improves accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
